![molecular formula C10H15NS B040754 Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) CAS No. 123279-76-5](/img/structure/B40754.png)
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is a heterocyclic compound with a fused pyridine and thiophene ring system. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication, protein synthesis, and cell division. Additionally, it may also interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been identified as a potential candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the main advantages of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is its ability to exhibit a wide range of pharmacological activities. This makes it a potential candidate for the development of novel therapeutic agents. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
However, there are also some limitations associated with the use of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the research and development of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI). One potential direction is the development of novel therapeutic agents based on the structure of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI). Additionally, further studies are needed to fully elucidate the mechanism of action and pharmacological properties of this compound. Furthermore, the potential use of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) in the treatment of neurological disorders warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) may facilitate its use in future research.
Synthesis Methods
The synthesis of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of sulfur and a base. The reaction proceeds through a cyclization step to form the thiophene ring system. The final product is obtained by the addition of methyl iodide to the reaction mixture.
Scientific Research Applications
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it has been identified as a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
123279-76-5 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
6-ethyl-2-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-3-11-5-4-9-6-8(2)12-10(9)7-11/h6H,3-5,7H2,1-2H3 |
InChI Key |
QRVNVRNCIIOQHQ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)SC(=C2)C |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2)C |
synonyms |
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

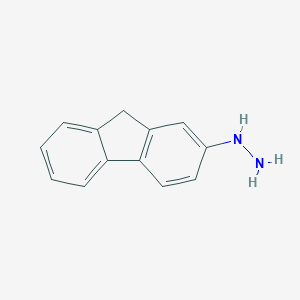

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
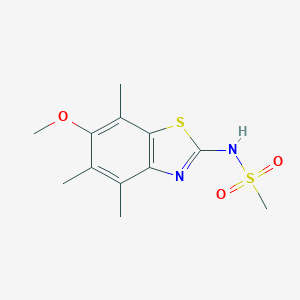
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
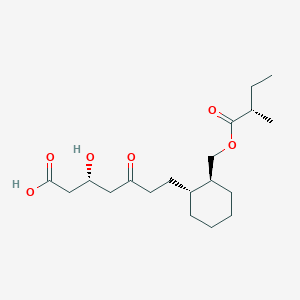
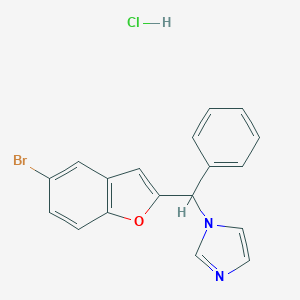
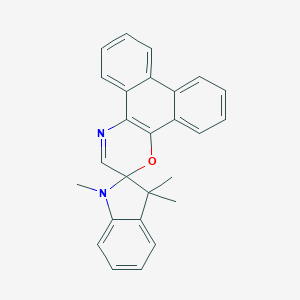

![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)